

In Vitro Characterization of AR244555: A Technical Guide

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Compound of Interest

Compound Name: AR244555

Cat. No.: B605559

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Abstract

AR244555 is a potent and selective non-peptide inverse agonist of the Mas G-protein coupled receptor (GPCR). This document provides a comprehensive in vitro characterization of **AR244555**, detailing its mechanism of action, functional activity, and the experimental protocols utilized for its assessment. The Mas receptor exhibits constitutive activity, coupling primarily through the Gαq signaling pathway to activate Phospholipase C (PLC), leading to the generation of inositol phosphates and subsequent intracellular calcium mobilization. **AR244555** effectively inhibits this basal signaling, demonstrating its inverse agonist properties. This guide is intended for researchers and drug development professionals seeking to understand and evaluate the in vitro pharmacology of **AR244555** and similar compounds targeting the Mas receptor.

Introduction

The Mas proto-oncogene encodes a class I GPCR that has been identified as a receptor for the angiotensin-(1-7) peptide, playing a crucial role in the renin-angiotensin system. The Mas receptor is implicated in a variety of physiological processes, including cardiovascular regulation, and is a potential therapeutic target for several diseases. A key characteristic of the Mas receptor is its constitutive activity, providing a basal level of signaling even in the absence of an agonist. This constitutive signaling makes it an attractive target for inverse agonists, which can reduce this basal activity.

AR244555 has been identified as a non-peptide inverse agonist of the Mas receptor.^{[1][2]} This technical guide summarizes the key in vitro pharmacological data for **AR244555** and provides detailed methodologies for the core assays used in its characterization.

Quantitative Data Summary

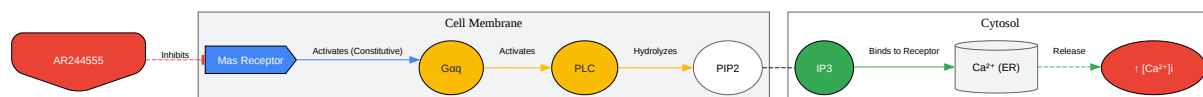
The in vitro activity of **AR244555** has been quantified using functional assays that measure the inhibition of the Mas receptor's constitutive Gq-mediated signaling. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

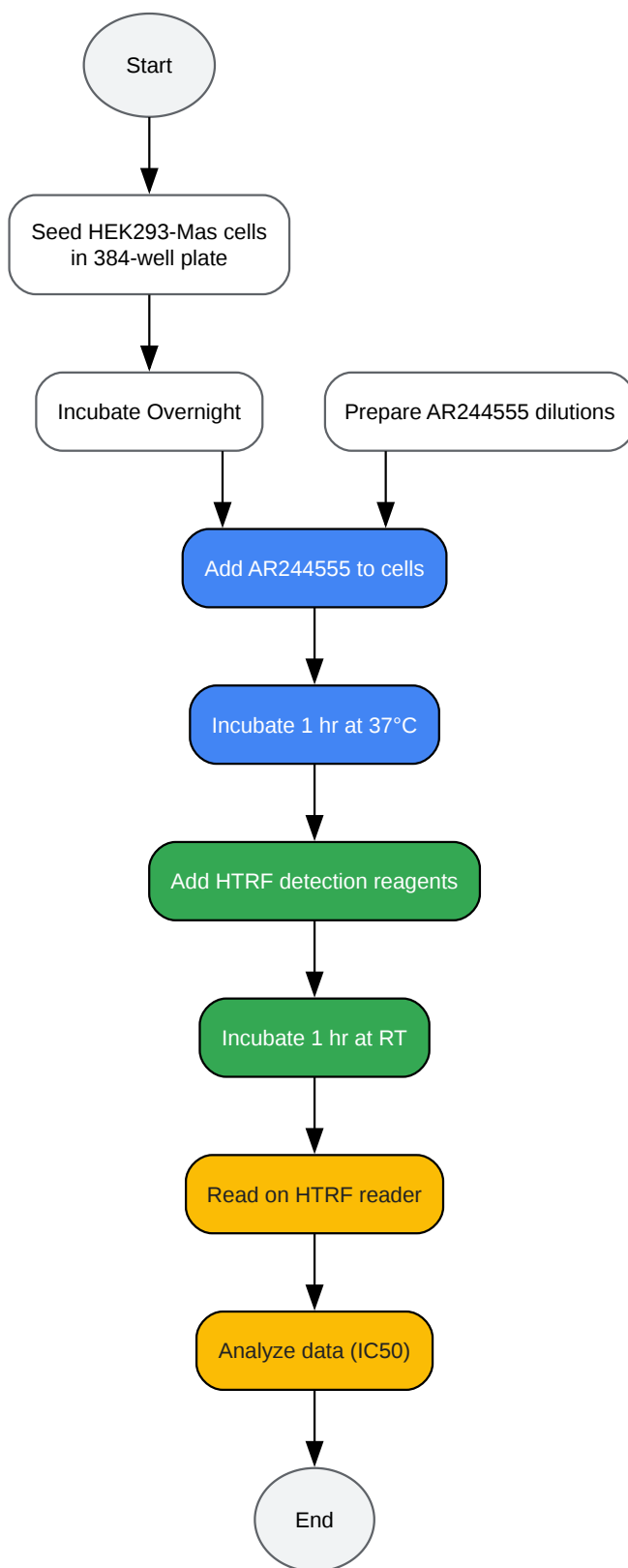
Parameter	Species	Assay Format	Value (nM)	Reference
IC50	Human	Inositol Phosphatase (IP) Gq Coupling Assay	186	[No specific citation found in search results]
IC50	Rat	Inositol Phosphatase (IP) Gq Coupling Assay	348	[No specific citation found in search results]
EC50	Not Specified	Functional Assay	201	[3]

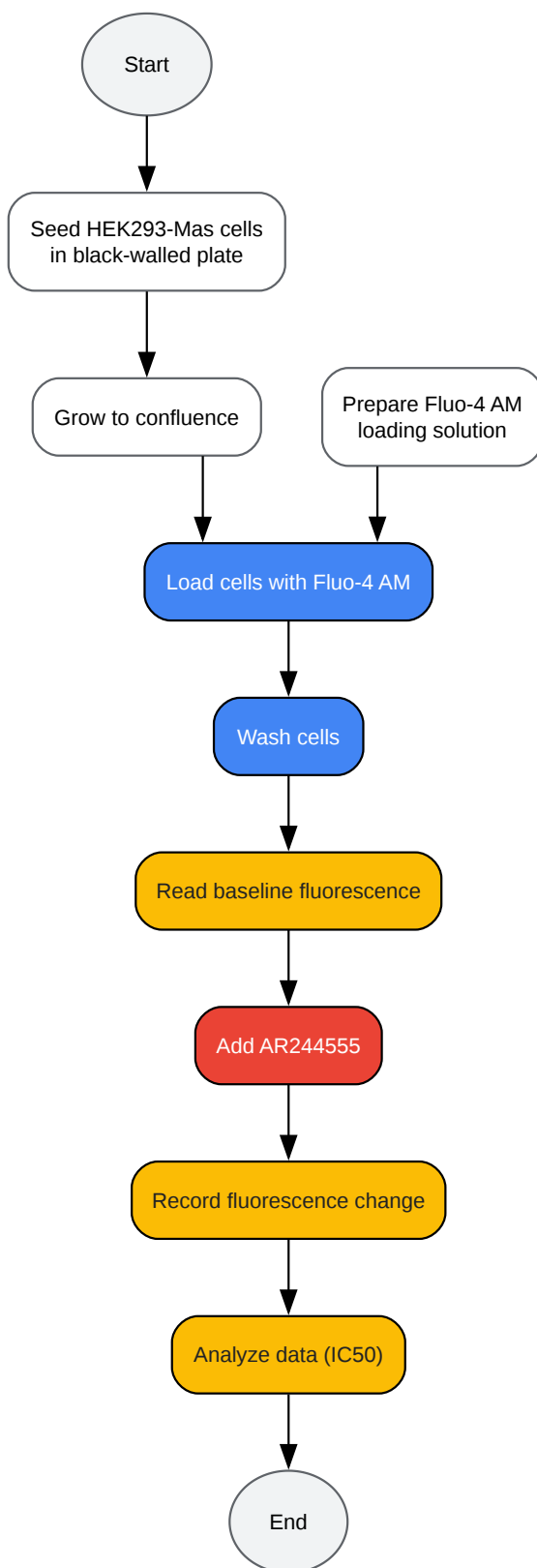
Note: While functional inhibitory data is available, direct binding affinity data (K_i) for **AR244555** at the Mas receptor is not readily available in the public domain based on the conducted searches.

Signaling Pathway

The Mas receptor constitutively couples to the Gαq subunit of heterotrimeric G-proteins. This activation of Gαq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). **AR244555**, as an inverse agonist, inhibits this basal signaling cascade.







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- To cite this document: BenchChem. [In Vitro Characterization of AR244555: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605559#ar244555-in-vitro-characterization]

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